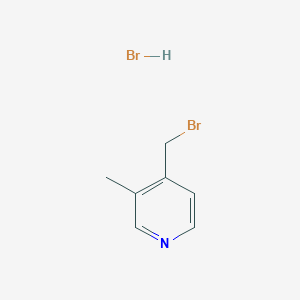

4-(Bromomethyl)-3-methylpyridine hydrobromide

CAS No.: 2201551-69-9

Cat. No.: VC6540916

Molecular Formula: C7H9Br2N

Molecular Weight: 266.964

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2201551-69-9 |

|---|---|

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.964 |

| IUPAC Name | 4-(bromomethyl)-3-methylpyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN.BrH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H |

| Standard InChI Key | WIRMUDJAXZAOKT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1)CBr.Br |

Introduction

Molecular Structure and Physicochemical Properties

The structural identity of 4-(bromomethyl)-3-methylpyridine hydrobromide is defined by its pyridine core substituted with functional groups that govern its reactivity. The SMILES notation (CC1=C(C=CN=C1)CBr.Br) delineates the bromomethyl (-CH₂Br) and methyl (-CH₃) substituents, while the InChIKey (ZALFRINWCREJLP-UHFFFAOYSA-N) provides a unique identifier for computational and database applications . The hydrobromide salt form contributes to its solubility in polar solvents and influences its crystalline packing.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | |

| SMILES | CC1=C(C=CN=C1)CBr.Br | |

| InChIKey | ZALFRINWCREJLP-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 129.8 ([M+H]+) |

The compound’s collision cross section values, predicted via computational models, offer insights into its behavior in mass spectrometry, aiding in analytical method development .

Synthesis and Industrial Production

The synthesis of 4-(bromomethyl)-3-methylpyridine hydrobromide typically involves bromination of 3-methylpyridine derivatives. While direct literature on its preparation is limited, analogous methodologies for related bromomethylpyridines provide a framework for discussion. For instance, the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide—a structural isomer—utilizes 5-methylnicotinic acid as a starting material, achieving a 65.9% yield through bromination and subsequent salt formation . This method emphasizes selectivity to avoid di-brominated byproducts, a challenge common in pyridine bromination.

Table 2: Comparative Synthesis Strategies

| Starting Material | Brominating Agent | Yield (%) | Key Challenge | Source |

|---|---|---|---|---|

| 3,5-Dimethylpyridine | N-Bromosuccinimide | 50 | Over-bromination | |

| 5-Methylnicotinic Acid | HBr/PBr₃ | 65.9 | Intermediate purification |

Industrial-scale production likely employs continuous flow reactors to optimize temperature control and reagent mixing, minimizing side reactions . The use of hydrobromic acid for salt formation ensures stoichiometric efficiency, though residual acidity necessitates rigorous neutralization steps.

Chemical Reactivity and Functionalization

The bromomethyl group at the 4-position renders the compound highly electrophilic, enabling diverse nucleophilic substitutions. For example, reactions with amines or thiols yield secondary amines or sulfides, respectively, which are pivotal in constructing pharmacophores. The pyridine nitrogen also participates in coordination chemistry, forming complexes with transition metals such as palladium or nickel—a feature exploited in catalytic applications .

Oxidation and Reduction Pathways:

-

Oxidation: Treatment with hydrogen peroxide converts the pyridine ring to its N-oxide, enhancing solubility and altering electronic properties .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the bromomethyl group to a methyl group, yielding 3,4-dimethylpyridine—a precursor for agrochemicals .

Comparative Analysis with Structural Analogs

The positional isomerism of bromine and methyl groups profoundly impacts reactivity and application. For example:

-

4-Bromo-3-methylpyridine hydrobromide (CAS: 1185658-26-7): Lacks the bromomethyl group, limiting its utility in nucleophilic substitutions .

-

3-(Bromomethyl)-5-methylpyridine hydrobromide: Prioritized in drug synthesis due to optimal steric and electronic configurations for kinase inhibition .

The dual substitution in 4-(bromomethyl)-3-methylpyridine hydrobromide offers a balance between reactivity and stability, making it preferable for multi-step syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume